N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a morpholine ring, a chlorophenyl group, and a tolyl group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.
Addition of the Tolyl Group: The tolyl group is added through another substitution reaction, typically involving a tolyl halide and a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Bases and Acids: Bases like sodium hydroxide and acids like hydrochloric acid are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: The free base form of the compound.
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine sulfate: Another salt form with different solubility and stability properties.
Uniqueness
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-5-7-16(8-6-14)22-18-24-19(23-17-4-2-3-15(21)13-17)26-20(25-18)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKYZXJHYBXGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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